Cyclohexyl-methyl-silanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

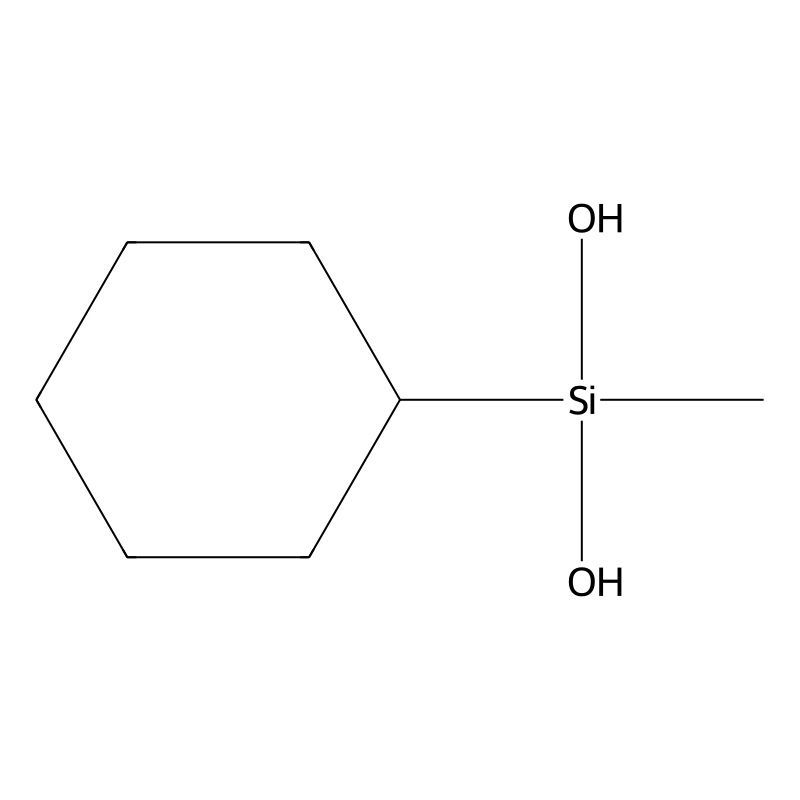

Cyclohexyl-methyl-silanediol is a silanediol compound with the chemical formula CHOSi. It features a cyclohexyl group and a methyl group attached to a silicon atom that is also bonded to hydroxyl groups. This structure imparts unique properties, making it of interest in various chemical applications, particularly in the fields of materials science and organic synthesis.

Additionally, it can engage in condensation reactions, particularly when catalyzed by strong bases such as potassium hydroxide or sodium hydroxide. These reactions can lead to the formation of siloxane networks or oligomers .

Cyclohexyl-methyl-silanediol can be synthesized through various methods:

- Hydrolysis of Silanes: The compound can be produced by hydrolyzing corresponding chlorosilanes or other silicon precursors in the presence of water.

- Silylation Reactions: It may also be synthesized via silylation reactions involving cyclohexanol and methylsilanes under acidic or basic conditions.

- Catalytic Methods: Recent advancements have introduced stereospecific synthesis techniques that utilize metal catalysts to enhance yield and selectivity .

Cyclohexyl-methyl-silanediol finds applications across several domains:

- Materials Science: Used as a precursor for silicone-based materials and coatings due to its ability to form siloxane networks.

- Pharmaceuticals: Potential use as an intermediate in drug synthesis or as a stabilizing agent in formulations.

- Agriculture: Investigated for its potential use in agrochemicals due to its compatibility with organic compounds.

Interaction studies involving cyclohexyl-methyl-silanediol primarily focus on its reactivity with various substrates. The compound's ability to form stable bonds with organic molecules makes it suitable for studies on surface modification and adhesion properties. Additionally, research into its interactions with biological systems could provide insights into its biocompatibility and potential therapeutic uses.

Cyclohexyl-methyl-silanediol shares structural similarities with other silanediols but exhibits unique properties due to its specific functional groups. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methylcyclohexyldichlorosilane | CHClSi | Contains dichloro groups; used in silicone synthesis |

| Phenylmethylsilanediol | CHOSi | Features a phenyl group; known for its stability |

| Trimethylsilanediol | CHOSi | Highly reactive; used as a building block in siloxanes |

Uniqueness: Cyclohexyl-methyl-silanediol's distinctive cyclohexyl group provides enhanced steric hindrance compared to simpler silanediols, which may influence its reactivity and applications in material science.